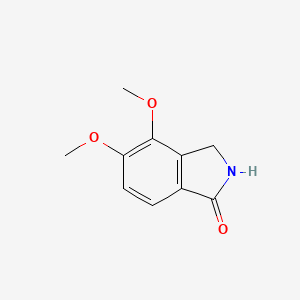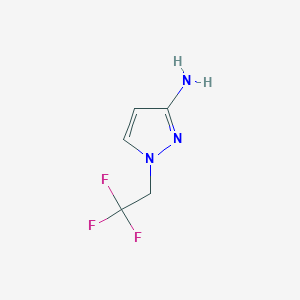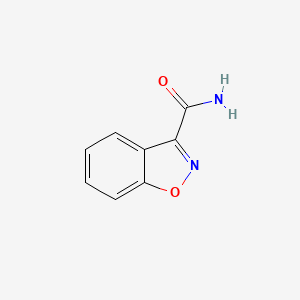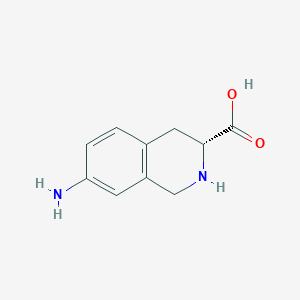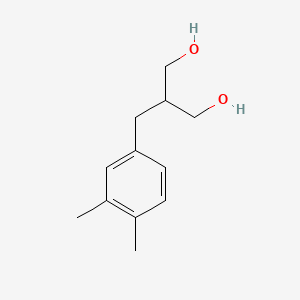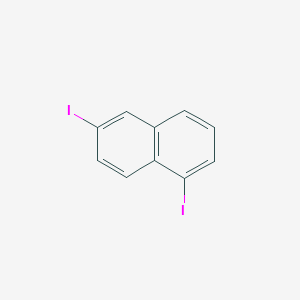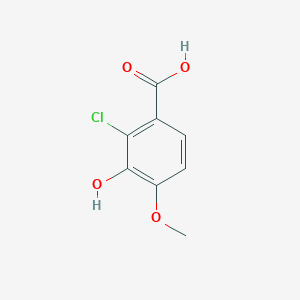
3-(3-甲基-1,2,4-噁二唑-5-基)苯甲醛
概述
描述
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms
科学研究应用
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
作用机制
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been reported to exhibit anti-infective properties, suggesting potential targets could be microbial proteins or enzymes .
Mode of Action
Related 1,2,4-oxadiazoles have been studied for their interaction with targets like trypanosoma cruzi cysteine protease cruzain . The compound might interact with its target in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the anti-infective properties of related 1,2,4-oxadiazoles , it can be hypothesized that the compound may interfere with essential biochemical pathways in microbes, leading to their inhibition or death.
Result of Action
Based on the reported anti-infective properties of related 1,2,4-oxadiazoles , it can be speculated that the compound may lead to the inhibition or death of microbes.
生化分析
Biochemical Properties
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes such as tyrosine kinases and cathepsin K, which are crucial in cellular signaling and protein degradation pathways . The nature of these interactions often involves the inhibition or activation of these enzymes, thereby influencing various biochemical pathways.
Cellular Effects
The effects of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as MAP kinases, which play a critical role in cell proliferation and apoptosis . Additionally, it affects gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and metabolic processes.
Molecular Mechanism
At the molecular level, 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde exerts its effects through binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. For example, its interaction with tyrosine kinases results in the inhibition of these enzymes, thereby affecting downstream signaling pathways . Furthermore, it can induce changes in gene expression by binding to DNA or interacting with transcription factors, leading to alterations in cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde change over time. The compound is relatively stable under ambient conditions but can degrade under extreme conditions such as high temperature or acidic environments . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular functions, including alterations in cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate biochemical pathways effectively. At high doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been noted, where the compound exhibits significant biological activity only above certain concentration levels.
Metabolic Pathways
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation and elimination from the body . These interactions can affect metabolic flux and the levels of metabolites, influencing overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde is transported and distributed through interactions with transporters and binding proteins. It can bind to plasma proteins, facilitating its distribution to different tissues . Additionally, specific transporters may mediate its uptake into cells, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals may direct it to specific cellular compartments, influencing its biochemical activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde typically involves the reaction of benzaldehyde derivatives with amidoximes. One common method involves the treatment of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at elevated temperatures to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods
While specific industrial production methods for 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
化学反应分析
Types of Reactions
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid.
Reduction: Formation of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
相似化合物的比较
Similar Compounds
- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
- 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
- 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid
Uniqueness
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for exploring new chemical and biological activities.
属性
IUPAC Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-11-10(14-12-7)9-4-2-3-8(5-9)6-13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNJEYQSCYYAEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594980 | |
| Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273727-50-7 | |
| Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
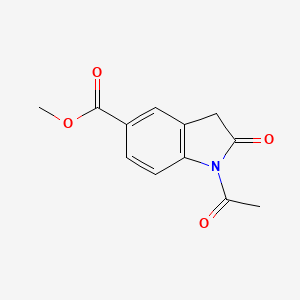
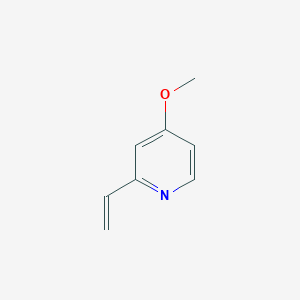
![3-[(2-Methyl-1H-imidazol-1-YL)methyl]piperidine](/img/structure/B1627590.png)


